2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride
Description
2-Amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is a hydrochloride salt of a substituted phenylglycine derivative. Its structure comprises an amino group attached to a carbon adjacent to a carboxylic acid moiety, with a 4-(chloromethyl)phenyl substituent (Fig. 1). This structural motif is significant in medicinal chemistry, particularly in prodrug design or as an intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
2-amino-2-[4-(chloromethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGXWTIJBXMHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloromethylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 4-chloromethylbenzonitrile.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 4-chloromethylbenzylamine.
Addition of Glycine: The amine is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-amino-2-[4-(chloromethyl)phenyl]acetic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Major Products Formed
Substitution: Products include 2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid, 2-amino-2-[4-(aminomethyl)phenyl]acetic acid, and 2-amino-2-[4-(thiomethyl)phenyl]acetic acid.
Oxidation: Products include 2-amino-2-[4-(formyl)phenyl]acetic acid and 2-amino-2-[4-(carboxyl)phenyl]acetic acid.
Reduction: Products include secondary and tertiary amines.
Scientific Research Applications
Scientific Research Applications
The applications of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride are extensive:
Medicinal Chemistry
- Drug Development: This compound serves as a building block for synthesizing peptidomimetics—molecules that mimic peptides but offer enhanced stability and bioactivity.
- Neuropharmacology: Research indicates that derivatives of this compound may influence neurotransmitter systems such as serotonin and dopamine, which are critical for mood regulation and cognitive functions. This suggests potential applications in treating neurological disorders.
Protein Chemistry
- Crosslinking Agent: The chloromethyl group can form covalent bonds with nucleophilic groups on proteins, making it useful for studying protein-protein interactions and protein structure.
- Bioconjugation: Researchers can utilize this compound to modify biomolecules for further functionalization or conjugation with other molecules, enhancing their properties or targeting capabilities.
Physiological Studies
- Hormonal Modulation: Studies have shown that this compound may influence insulin secretion in vitro, indicating potential implications for metabolic health and diabetes management.
- Ergogenic Effects: There is evidence suggesting that derivatives can enhance physical performance and mental function during stress-related tasks, which could be beneficial in sports medicine or physical therapy contexts.
Several studies have focused on the applications of this compound:
- Study on Neurotransmitter Modulation: Research demonstrated that derivatives could enhance serotonin levels in animal models, suggesting implications for mood disorders.
- Protein Interaction Studies: Experiments using this compound as a crosslinking agent revealed significant insights into protein folding and interactions critical for cellular function.
Mechanism of Action
The mechanism of action of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and chloromethyl groups, which can form covalent bonds or hydrogen bonds with target molecules.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Chloromethyl vs. Aminomethyl (): The chloromethyl group enhances electrophilicity, enabling alkylation reactions, while aminomethyl introduces nucleophilicity.
- Pyridinyl vs. Chloromethyl () : Pyridinyl adds aromatic basicity, altering solubility and hydrogen-bonding capacity.
- Trifluoromethyl () : This electron-withdrawing group increases metabolic stability but reduces reactivity compared to chloromethyl.
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride can be represented as follows:
- IUPAC Name: 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride
- Molecular Formula: C9H10ClN O2
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
This compound features a chloromethyl group attached to a phenyl ring, which contributes to its lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid exhibit significant antimicrobial activities. A study demonstrated that these compounds were effective against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with effectiveness varying based on the substituents on the phenyl ring .
Table 1: Antimicrobial Activity Against Different Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Low |
The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit vital cellular processes. The chloromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its uptake into bacterial cells.
In vitro studies have shown that the compound can disrupt bacterial cell wall synthesis and protein translation, leading to bactericidal effects. Additionally, structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence antimicrobial potency .
Case Studies
-
Study on Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of various chloroacetamides, including derivatives of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid. The results indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, allowing for better membrane penetration . -
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR analysis was conducted to predict the biological activity of newly synthesized derivatives. The study revealed that specific structural features, such as the position of chlorine atoms on the phenyl ring, significantly impacted the compound's efficacy against different microbial strains .
Q & A
Q. What are the recommended synthetic routes for 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride?
A common approach involves condensation reactions using intermediates such as chloromethyl-substituted aromatic precursors. For example, describes intermolecular condensation of chloroacetamide derivatives with amino-triazole thiols to form structurally related compounds. Adapting this method, researchers can react 4-(chloromethyl)benzaldehyde with glycine derivatives under acidic conditions, followed by hydrochlorination to yield the target compound. Reaction optimization (e.g., pH, temperature, and solvent polarity) is critical to suppress side reactions like premature hydrolysis of the chloromethyl group .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR : Use - and -NMR to confirm the presence of the aromatic chloromethyl group (δ ~4.5–5.0 ppm for CHCl) and the chiral amino-acetic acid moiety (δ ~3.8–4.2 ppm for CH(NH)COO). highlights similar assignments for 4-hydroxyphenylacetic acid derivatives .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 244.06 for CHClNO·HCl) and fragmentation patterns. provides MS data for analogous amino-phenylacetic acid hydrochlorides .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly for the chiral center at the α-carbon.
Q. What solubility and stability considerations are critical for handling this compound?
The hydrochloride salt enhances water solubility but may hydrolyze under prolonged exposure to moisture or basic conditions. Store at 2–8°C in anhydrous DMSO or ethanol. Stability studies should monitor pH-dependent degradation (e.g., via HPLC; ’s HPLC protocols for related acids are adaptable) . Avoid aqueous buffers with pH >7 to prevent dehydrochlorination.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from tautomerism, salt forms, or impurities. Strategies include:
- Cross-validation : Compare data with computational predictions (e.g., DFT-calculated -NMR shifts; ’s PubChem data for diethylamino-phenylacetic acid provides a reference framework) .
- Isotopic labeling : Use -labeled amino groups to clarify ambiguous splitting patterns.
- Advanced MS/MS : Fragment ion analysis (e.g., via Q-TOF) distinguishes isobaric impurities, as demonstrated in for deoxycytidine metabolites .
Q. What experimental designs are optimal for studying its reactivity in nucleophilic substitution reactions?
The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols). Design kinetic studies by:
- Varying nucleophiles : Test primary/secondary amines (e.g., benzylamine, piperidine) in polar aprotic solvents (DMF, DMSO).
- Temperature control : Monitor activation energy via Arrhenius plots (e.g., 25–60°C).
- Quenching intermediates : Use TLC or in-situ IR to track reaction progress. ’s protocols for 2-((2-chloroethyl)amino)ethanol hydrochloride provide a template for such studies .
Q. How can computational modeling predict its biological activity or binding affinity?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets such as GABA receptors (structurally related to ’s 4-amino-3-phenylbutyric acid derivatives) .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and hydrogen-bonding capacity.
Q. What strategies mitigate racemization during synthesis or storage?
Racemization at the α-amino acid center can occur under heat or acidic conditions. Mitigation methods include:
- Low-temperature synthesis : Conduct reactions below 0°C to stabilize the chiral center.
- Chiral auxiliaries : Use tert-butyloxycarbonyl (Boc) protection for the amino group ( ’s approach for (R)-2-amino-2-(4-hydroxyphenyl)acetyl chloride) .
- Chiral HPLC : Regularly monitor enantiomeric purity using columns like Chiralpak IG-3 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
